N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide”, there are related compounds that have been synthesized. For instance, in the synthesis of a related compound, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4- [(1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature .Molecular Structure Analysis
The molecular structure of “N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide” is not explicitly provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide” are not explicitly mentioned in the search results .Scientific Research Applications
Discovery and Therapeutic Potential
- Poly(ADP-ribose) polymerase (PARP) inhibition: A series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors demonstrated excellent potency against PARP enzymes, showing promise for the treatment of cancer. One such compound, ABT-888, exhibited both potent PARP-1 and PARP-2 enzyme inhibition and significant efficacy in cancer models when combined with other chemotherapeutic agents (Penning et al., 2009).
Chemical Synthesis and Biological Activity
- Antimicrobial and antioxidant activities: A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide compounds were synthesized, showing promising antimicrobial activity against various microorganisms and significant antioxidant activity (Sindhe et al., 2016).
- Anticancer evaluation: Compounds synthesized from benzimidazole and evaluated for anticancer properties showed activity against breast cancer cell lines, indicating the potential for these compounds in cancer treatment applications (Salahuddin et al., 2014).
Supramolecular Chemistry
- Supramolecular reagents: A family of [(benzimidazol-1-yl)methyl]-benzamides demonstrated potential as versatile supramolecular reagents for the assembly of binary and ternary cocrystals, indicating their utility in crystal engineering applications (Aakeröy et al., 2005).
Gelation and Material Science
- Supramolecular gelators: N-(thiazol-2-yl) benzamide derivatives exhibited gelation behavior towards ethanol/water mixtures, illustrating the importance of non-covalent interactions and methyl functionality in gelation processes (Yadav & Ballabh, 2020).
Mechanism of Action
properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12(2)16(21-18(22)13-8-4-3-5-9-13)17-19-14-10-6-7-11-15(14)20-17/h3-12,16H,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHIGDBJZMCRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide |
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